![molecular formula C15H10Cl2F3NO2S B2406546 N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide CAS No. 339108-02-0](/img/structure/B2406546.png)
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever, and their inhibition by Diclofenac results in the reduction of these symptoms.
科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols, including compounds like 2,4-dichlorophenol, are noted for their moderate to considerable toxicity to mammalian and aquatic life. These compounds exhibit varying degrees of persistence in the environment, depending on the presence of biodegrading microflora and environmental conditions. They are known for their strong organoleptic effects, indicating the significance of understanding their environmental behaviors and potential risks (Krijgsheld & Gen, 1986).
Synthetic Organic Chemistry Applications
Research in synthetic organic chemistry has developed various N-acylation reagents, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide, demonstrating the importance of the N-Ar axis in synthetic strategies. These developments have facilitated chemoselective reactions, contributing to advancements in the synthesis of chiral ligands and the study of axial chirality. This area of research underscores the utility of compounds with specific functional groups in the development of selective synthetic methodologies (Kondo & Murakami, 2001).
Environmental Behavior and Toxicology of Herbicides
The herbicide 2,4-D, structurally related to chlorophenols, serves as a pertinent example of the environmental persistence and ecotoxicological effects of such compounds. Its widespread use in agriculture necessitates understanding its fate in the environment, including its degradation, the potential for bioaccumulation, and its effects on non-target species. Research in this area highlights the need for strategies to mitigate environmental contamination and protect ecosystem health (Zuanazzi et al., 2020).
Advanced Oxidation Processes for Environmental Remediation
The study of advanced oxidation processes (AOPs) in treating pollutants like acetaminophen highlights the potential for using similar approaches to address contaminants related to N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide. AOPs are effective in breaking down persistent organic pollutants into less harmful by-products, offering a pathway for the remediation of water and soil contaminated with such compounds (Qutob et al., 2022).
作用機序
Target of Action
MLS000325723, also known as N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, primarily targets the 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 in Homo sapiens . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic nucleotides and is involved in signal transduction in a variety of cells.
Mode of Action
It is known that the compound interacts with its target through an unknown mechanism to affect the action of various cell types and mediators of inflammation . In vitro experiments show that the compound activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .
Biochemical Pathways
MLS000325723 affects several biochemical pathways. The compound’s interaction with its target enzyme can influence major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . These pathways are crucial for cellular energy production and the synthesis of important biomolecules.
Pharmacokinetics
The compound’s absorption rate, distribution within the body, metabolism by enzymes, and excretion rate all contribute to its overall effectiveness and potential side effects .
Result of Action
The molecular and cellular effects of MLS000325723’s action are complex and multifaceted. The compound’s interaction with its target enzyme and subsequent influence on various biochemical pathways can lead to a range of cellular responses. These may include changes in cell signaling, alterations in gene expression, and modulation of immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MLS000325723. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the physiological environment within the body, including the presence of other drugs or substances, can also impact the compound’s effectiveness .
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2S/c16-10-4-5-13(12(17)7-10)21-14(22)8-24(23)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZSYNZVZOFKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


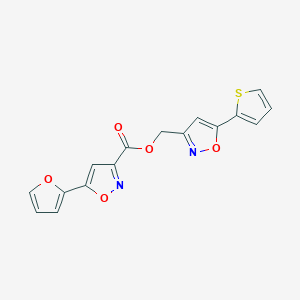
![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)


![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
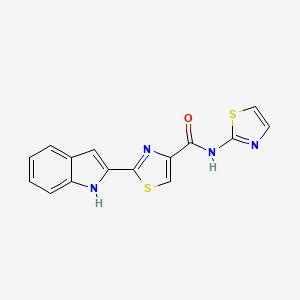
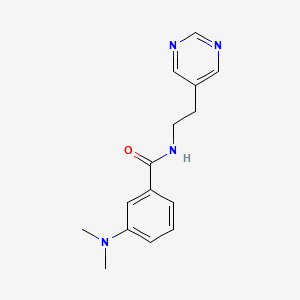
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

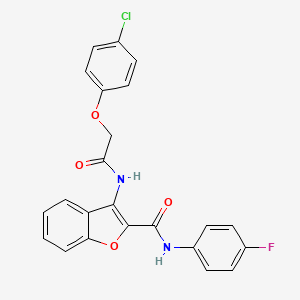
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
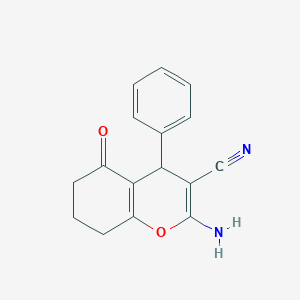
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)